Sourcing high-purity C23 ketone often requires harsh lauric acid decarboxylation, leading to corrosive byproducts and inconsistent thermal properties. 12-Tricosanone (CAS 540-09-0) bypasses this, providing a precise 68.8°C mp and 78.03 kJ/mol enthalpy for reproducible PCM performance. Key advantages: • Polar carbonyl enables stable aqueous emulsion nucleation versus inert n-tricosane. • C23 building block for Group III+ biolubricants with pour points down to -65°C (via aldol/hydrodeoxygenation). • Consistent purity for polymer side-chain crystallization. Direct procurement, reliable supply.
12-Tricosanone (CAS 540-09-0), also known as laurone or diundecyl ketone, is a symmetrical 23-carbon aliphatic ketone characterized by a central carbonyl group flanked by two undecyl chains. As a high-molecular-weight lipid derivative, it exhibits a highly specific melting point of approximately 68–70 °C and a substantial enthalpy of fusion (78.03 kJ/mol) [1]. In procurement and material selection, 12-Tricosanone is primarily valued as a phase-change material (PCM) for thermal energy storage and as a versatile, bio-derived C23 building block for advanced chemical synthesis. Procuring high-purity 12-Tricosanone allows manufacturers to bypass the harsh, high-temperature ketonic decarboxylation of lauric acid, providing a reliable intermediate for the production of Group III+ biolubricants, hydrophobic polymer modifiers, and specialized emulsions [2].
Substituting 12-Tricosanone with closely related aliphatic compounds often compromises processability and application performance. While unfunctionalized alkanes like n-tricosane offer similar carbon chain lengths, they lack the polar carbonyl group necessary for stable dispersion in aqueous emulsions and are chemically inert, preventing downstream carbon-carbon coupling reactions [1]. Conversely, utilizing the precursor lauric acid introduces corrosive carboxylic acid moieties that can degrade formulation stability and alter the target thermal transition window. Furthermore, substituting with shorter or longer symmetrical ketones (such as palmitone or stearone) shifts the melting point outside the precise 68–70 °C range required for specific latent heat storage applications, making exact-chain procurement critical for reproducible thermal and chemical behavior [2].
For thermal energy storage applications, the phase transition temperature and latent heat are critical selection criteria. 12-Tricosanone exhibits a melting point of 68.8 °C and an enthalpy of fusion of 78.03 kJ/mol[1]. In contrast, the corresponding unfunctionalized alkane, n-tricosane, melts at a significantly lower temperature (~47.6 °C) while offering a slightly lower enthalpy of fusion (~75.7 kJ/mol) [2]. The presence of the carbonyl group in 12-Tricosanone not only elevates the melting point into a higher thermal trigger window but also provides a polar anchor that enhances nucleation kinetics and stability when formulated into surfactant-stabilized phase-change emulsions.
| Evidence Dimension | Melting Point and Enthalpy of Fusion |
| Target Compound Data | 12-Tricosanone: Tm = 68.8 °C, ΔH_fus = 78.03 kJ/mol |
| Comparator Or Baseline | n-Tricosane: Tm ≈ 47.6 °C, ΔH_fus ≈ 75.7 kJ/mol |
| Quantified Difference | 12-Tricosanone provides a +21 °C higher thermal trigger point and a 3% higher latent heat capacity. |
| Conditions | Standard thermodynamic evaluation of pure compounds |
Enables the formulation of phase-change materials targeting the ~70 °C thermal storage window with improved emulsion stability compared to non-polar waxes.
In the synthesis of renewable Group III+ base oils, the precursor must support carbon chain extension to achieve the required molecular weight and viscosity. 12-Tricosanone serves as an ideal reactive intermediate because its central carbonyl group readily undergoes aldol condensation with furfural to yield C28 and C33 furan intermediates, which are subsequently hydrodeoxygenated into high-performance branched alkanes [1]. Unfunctionalized C23 alkanes cannot undergo this coupling. Utilizing 12-Tricosanone allows manufacturers to build complex, branched structures that achieve pour points as low as -65 °C, a performance metric unattainable with linear alkane basestocks [1].
| Evidence Dimension | Chain Extension Capability |
| Target Compound Data | 12-Tricosanone: Undergoes aldol condensation to form C28/C33 intermediates |
| Comparator Or Baseline | n-Tricosane: Chemically inert, cannot undergo chain extension |
| Quantified Difference | 12-Tricosanone enables synthesis of C33 branched lubricants with pour points down to -65 °C. |
| Conditions | Aldol condensation with furfural at 80 °C followed by hydrodeoxygenation |
Validates the procurement of 12-Tricosanone as a necessary reactive building block for synthesizing ultra-low pour point, high-viscosity bio-based lubricants.
For laboratories and manufacturers requiring 12-Tricosanone, direct procurement is often more viable than in-house synthesis from lauric acid. The self-ketonization of lauric acid requires harsh conditions (250–350 °C) over basic catalysts like MgO. At these temperatures, yields typically plateau around 75–90% due to the formation of bulk acetate reaction intermediates that complex with the catalyst, and thermal cracking becomes a limiting factor at temperatures exceeding 380 °C [1]. Procuring commercial 12-Tricosanone (>95-99% purity) eliminates the energy-intensive high-temperature processing, catalyst recovery steps, and yield losses associated with thermal degradation.
| Evidence Dimension | Synthesis Yield and Processing Temperature |
| Target Compound Data | Commercial Procurement: >95% purity, ready-to-use |
| Comparator Or Baseline | In-house synthesis: 75-90% yield, requires 250-350 °C |
| Quantified Difference | Procurement avoids 10-25% yield loss to catalyst complexation and eliminates >250 °C thermal processing requirements. |
| Conditions | Solventless batch or flow ketonization over MgO catalysts |
Drives the make-versus-buy decision, showing that direct procurement is more resource-efficient than managing the high-temperature catalytic synthesis.
Leveraging its precise 68.8 °C melting point and high enthalpy of fusion (78.03 kJ/mol), 12-Tricosanone is an excellent candidate for latent heat storage systems. Its polar carbonyl group allows for better compatibility and stable nucleation in surfactant-stabilized aqueous emulsions compared to traditional non-polar paraffin waxes, making it ideal for advanced thermal management fluids and coatings [1].
As a reactive C23 intermediate, 12-Tricosanone is utilized in the synthesis of renewable Group III+ base oils. By undergoing aldol condensation with furfural followed by hydrodeoxygenation, it enables the creation of heavy, branched alkanes (C28-C33) that exhibit exceptional low-temperature fluidity (pour points down to -65 °C) and high viscosity indices, which cannot be achieved using inert alkane feedstocks [2].
The symmetrical, long-chain aliphatic structure of 12-Tricosanone makes it a valuable starting material for synthesizing specialized monomers (e.g., via reduction and diazoacetylation). When incorporated into polymer backbones, the dense packing of these long alkyl chains significantly influences the thermophysical properties of the resulting materials, such as enhancing side-chain crystallinity and tuning the glass-transition temperature [3].